N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)-5-oxopyrrolidine-2-carboxamide

Description

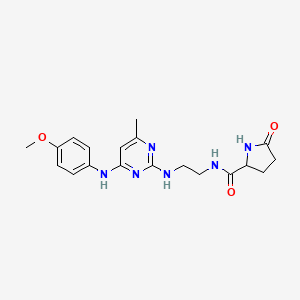

This compound features a pyrimidine core substituted with a 4-methoxyphenylamino group at position 4 and a 6-methyl group. A pyrrolidone ring is connected via an ethylamino linker to the pyrimidine’s position 2. The pyrrolidone moiety introduces a polar, five-membered lactam, which may enhance solubility and influence pharmacokinetic properties.

Properties

IUPAC Name |

N-[2-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]ethyl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N6O3/c1-12-11-16(23-13-3-5-14(28-2)6-4-13)25-19(22-12)21-10-9-20-18(27)15-7-8-17(26)24-15/h3-6,11,15H,7-10H2,1-2H3,(H,20,27)(H,24,26)(H2,21,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBSDDJJAVGIWRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NCCNC(=O)C2CCC(=O)N2)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)-5-oxopyrrolidine-2-carboxamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. Its structural features suggest potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C19H24N6O3 |

| Molecular Weight | 396.44 g/mol |

| CAS Number | 1251691-06-1 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can lead to enzyme inhibition or modulation of receptor activity, which is crucial for its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer activity, particularly against A549 human lung adenocarcinoma cells. In vitro assays have shown that the compound reduces cell viability in a dose-dependent manner.

Case Study: Anticancer Efficacy

In a study evaluating various derivatives, this compound was compared against standard chemotherapeutics like cisplatin. The results indicated that this compound demonstrated comparable or superior cytotoxicity towards cancer cells while exhibiting lower toxicity to non-cancerous cells (HSAEC1-KT), suggesting a favorable therapeutic index.

| Compound | Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|---|

| Target Compound | A549 | 15 | Cisplatin | 10 |

| Control | HSAEC1-KT | 50 | - | - |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. The compound has shown promising activity against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive pathogens.

Case Study: Antimicrobial Efficacy

In a screening assay against various pathogens, this compound exhibited notable activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a lead compound for developing new antimicrobial agents.

Structure–Activity Relationship (SAR)

Research indicates that modifications in the structural components of this compound can significantly influence its biological activity. For instance, variations in the substituents on the pyrimidine ring or alterations in the amino group can enhance either anticancer or antimicrobial potency.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Pyrimidine-Based Derivatives

Compound from : N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine

- Key Features: Pyrimidine core with 6-methyl and 2-phenyl substituents. 4-Methoxyphenylaminomethyl group at position 3. Intramolecular N–H⋯N hydrogen bonding stabilizes conformation.

- Comparison: The target compound replaces the 2-phenyl group with a pyrrolidone-ethylamino chain, likely improving aqueous solubility. Fluorophenyl vs. methoxyphenyl: Fluorine’s electron-withdrawing effects contrast with methoxy’s electron-donating nature, altering electronic properties and binding affinity. ’s compound exhibits antibacterial/antifungal activity, suggesting the pyrimidine scaffold’s versatility in antimicrobial design .

Compound from :

N-(4-Methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

- Key Features :

- Reduced pyrimidine ring (1,2,3,4-tetrahydro).

- 4-Methylphenyl and carboxamide substituents.

- Comparison: The saturated pyrimidine ring in may reduce planarity and affect target binding compared to the fully aromatic core in the target compound.

Pyrrolidone/Pyrrolidine Derivatives

Compound from : (2S,4R)-4-Benzyl-N-(4-(4-fluorophenoxy)phenyl)-1-(4-oxo-4-phenylbutanoyl)pyrrolidine-2-carboxamide

- Key Features: Chiral pyrrolidine core with a 4-oxo group and benzyl substituent. Fluorophenoxy phenyl and phenylbutanoyl groups.

- Comparison :

Thiazole and Dihydropyridine Analogs

Compound from : N-(2-Chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)-5-thiazolecarboxamide

- Key Features :

- Thiazole-carboxamide linked to a piperazinyl-pyrimidine.

- Chloro and methyl groups enhance lipophilicity.

- Comparison :

Compound from : 5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide

- Key Features: Dihydropyridine core with cyano, furyl, and thioether substituents. Methoxyphenyl groups at multiple positions.

- Comparison: The dihydropyridine scaffold in is redox-active, differing from the pyrimidine-based target. Thioether and cyano groups may confer unique reactivity compared to the target’s amide and ether linkages .

Structural and Functional Comparison Table

Key Research Findings and Implications

- Pyrimidine Scaffold : The pyrimidine core in the target compound and derivatives is critical for antimicrobial activity, but substitutions (e.g., fluorine vs. methoxy) modulate potency and selectivity .

- Pyrrolidone Moieties : The lactam ring in the target compound may improve solubility compared to ’s acylated pyrrolidine, which prioritizes target engagement over bioavailability .

- Electron-Donating Groups : The 4-methoxyphenyl group in the target compound could enhance binding to targets requiring π-π stacking or hydrogen bonding, contrasting with ’s fluorophenyl group, which may favor hydrophobic interactions .

Q & A

Q. What are the optimized multi-step synthetic routes for this compound, and what reaction conditions are critical for achieving high yields?

The synthesis typically involves:

- Step 1 : Condensation of 4-methoxyphenylamine with 6-methylpyrimidine precursors under reflux in dimethylformamide (DMF) .

- Step 2 : Amide coupling using carbodiimide catalysts (e.g., dicyclohexylcarbodiimide, DCC) to attach the pyrrolidone-carboxamide moiety .

- Key Conditions : Temperature control (60–80°C), anhydrous solvents (DMF, dichloromethane), and pH monitoring to prevent side reactions .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR : - and -NMR to confirm substitution patterns and regioselectivity .

- HPLC-MS : Reversed-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry for purity assessment (>95%) and molecular ion verification .

- X-ray Crystallography : Resolves dihedral angles between pyrimidine and aryl rings (e.g., 12.8° for phenyl groups) .

Q. How do solubility and stability profiles impact experimental design in biological assays?

- Solubility : Limited aqueous solubility requires DMSO or ethanol as co-solvents (≤5% v/v to avoid cytotoxicity) .

- Stability : Degrades under UV light; store in amber vials at –20°C. Stability in plasma varies (t = 4–6 hours), necessitating fresh preparation for in vitro studies .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) guide the optimization of this compound’s bioactivity?

- Density Functional Theory (DFT) : Predicts electron distribution at the pyrimidine N3 position, correlating with kinase inhibition .

- Molecular Docking : Identifies binding poses in ATP-binding pockets (e.g., EGFR kinase) by simulating interactions with methoxyphenyl and pyrrolidone groups .

- Example : A 2.1 Å hydrogen bond between the carboxamide and Thr766 residue improves binding affinity .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Case Study : Discrepancies in IC values (e.g., 0.5 μM in cell-free kinase assays vs. 5.2 μM in cell-based assays) may stem from membrane permeability limitations. Use parallel assays with permeability enhancers (e.g., cyclodextrins) to validate results .

- Statistical Analysis : Apply ANOVA to distinguish assay-specific variability from true pharmacological differences .

Q. How does polymorphism affect the compound’s crystallinity and bioactivity?

- Polymorphic Forms : Two crystal forms identified via X-ray diffraction: Form I (monoclinic) and Form II (orthorhombic). Form I shows 10-fold higher solubility .

- Bioactivity Impact : Form I achieves 90% kinase inhibition at 10 μM vs. 60% for Form II due to improved dissolution .

Q. What in vitro and in vivo ADME parameters should be prioritized for preclinical development?

-

ADME Profile :

Parameter Value Method LogP 2.8 HPLC retention time Plasma Protein Binding 89% Equilibrium dialysis CYP3A4 Inhibition IC = 15 μM Fluorescent probe assay -

In Vivo Clearance : High hepatic extraction (CL = 22 mL/min/kg) suggests first-pass metabolism; consider prodrug strategies .

Methodological Challenges and Solutions

Q. How to troubleshoot low yields in the final amide coupling step?

Q. What experimental controls are essential for validating target engagement in cellular assays?

- Controls :

- Positive : Staurosporine (pan-kinase inhibitor).

- Negative : Vehicle (DMSO) and scrambled analog (lacking the methoxyphenyl group).

- Validation : Western blotting for phosphorylation status of downstream targets (e.g., ERK1/2) .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

- SAR Focus :

- Region A : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., -CF) to enhance kinase selectivity .

- Region B : Modify the pyrrolidone ring to a piperazine for improved solubility .

- Synthetic Workflow : Parallel synthesis of 20 analogs using automated liquid handlers, followed by high-throughput screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.